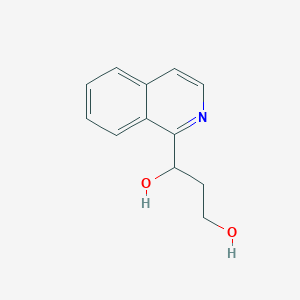
1-(Isoquinolin-1-yl)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Isoquinolin-1-yl)propane-1,3-diol is a chemical compound with the molecular formula C12H17NO2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 1-(Isoquinolin-1-yl)propane-1,3-diol can be achieved through several synthetic routes. One common method involves the reaction of isoquinoline with propane-1,3-diol under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(Isoquinolin-1-yl)propane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinoline derivatives, while reduction can lead to the formation of tetrahydroisoquinoline derivatives .
Scientific Research Applications
1-(Isoquinolin-1-yl)propane-1,3-diol has several applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. Additionally, it may be used in the study of enzyme mechanisms and as a ligand in coordination chemistry .
Mechanism of Action
The mechanism of action of 1-(Isoquinolin-1-yl)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target . The exact pathways involved may vary, but they often include interactions with proteins and nucleic acids, leading to changes in cellular processes .
Comparison with Similar Compounds
1-(Isoquinolin-1-yl)propane-1,3-diol can be compared with other similar compounds, such as 2-(1,2,3,4-Tetrahydro-isoquinolin-1-yl)-propane-1,3-diol and 2-(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol . These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities.
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-isoquinolin-1-ylpropane-1,3-diol |
InChI |
InChI=1S/C12H13NO2/c14-8-6-11(15)12-10-4-2-1-3-9(10)5-7-13-12/h1-5,7,11,14-15H,6,8H2 |
InChI Key |
FETKOOIDSVQGHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C(CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


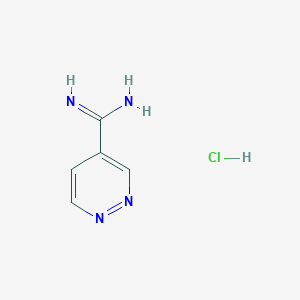
![Methyl 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13677074.png)
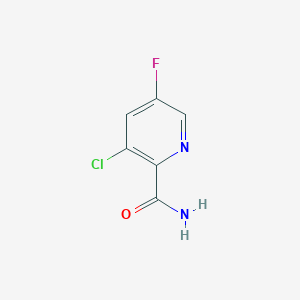
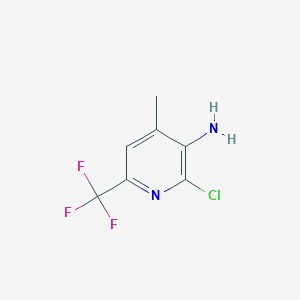
![2-Methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid](/img/structure/B13677096.png)
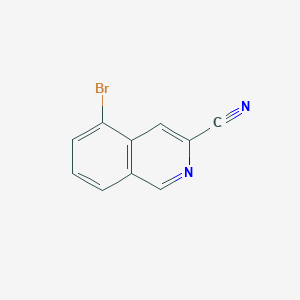

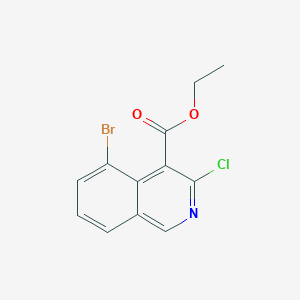
![1,4-dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13677120.png)
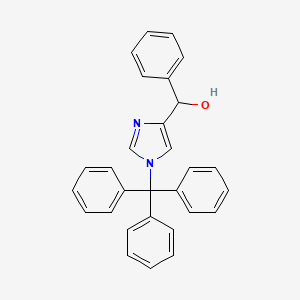
![4-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13677133.png)
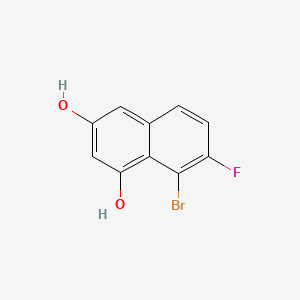
![1-Fluoro-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13677151.png)
![6-Bromo-2-(chloromethyl)benzo[b]thiophene](/img/structure/B13677159.png)
